PRMT5 Inhibition: 2-Butyl-4-methylpyrimidin-5-amine Demonstrates >50,000 nM IC50 in Biochemical Assay
2-Butyl-4-methylpyrimidin-5-amine was evaluated for its ability to inhibit human full-length PRMT5. The compound displayed an IC50 value >5.00E+4 nM (i.e., >50 μM) [1]. This indicates very weak inhibition of PRMT5 under the assay conditions.
| Evidence Dimension | Inhibition of human full length PRMT5 |
|---|---|
| Target Compound Data | IC50 >5.00E+4 nM (>50 μM) |
| Comparator Or Baseline | Not provided |
| Quantified Difference | Not applicable |
| Conditions | Inhibition of human full length PRMT5 expressed in Sf9 cells |
Why This Matters
This data establishes a benchmark for selectivity; the compound's low potency against PRMT5 may be advantageous in experimental systems where PRMT5 inhibition is an undesired off-target effect.
- [1] BindingDB. BDBM50089221 (CHEMBL3577854). Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. View Source
